![molecular formula C9H12N2 B2915966 4-Ethylbenzenecarboximidamide CAS No. 31065-90-4](/img/structure/B2915966.png)
4-Ethylbenzenecarboximidamide
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Overview
Description
4-Ethylbenzenecarboximidamide, also known as 4-EBCI, is a chemical compound with the molecular formula C9H12N2. It is an organic compound that belongs to the class of imidazole derivatives. 4-EBCI is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
Scientific Research Applications
4-Ethylbenzenecarboximidamide has been extensively studied for its potential applications in various scientific fields. It has been shown to be a potent inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of various diseases, including glaucoma, epilepsy, and altitude sickness.
Mechanism of Action
The mechanism of action of 4-Ethylbenzenecarboximidamide involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. This reaction plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, 4-Ethylbenzenecarboximidamide disrupts these processes and can be used for therapeutic purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Ethylbenzenecarboximidamide are primarily related to its inhibition of carbonic anhydrase. It has been shown to reduce intraocular pressure in glaucoma patients, which is a result of its ability to decrease the production of aqueous humor. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, it has been shown to reduce bone resorption in animal models of osteoporosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Ethylbenzenecarboximidamide in lab experiments is its potent inhibition of carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using 4-Ethylbenzenecarboximidamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-Ethylbenzenecarboximidamide. One area of research could focus on developing more efficient synthesis methods for 4-Ethylbenzenecarboximidamide to increase the yield and purity of the compound. Another area of research could focus on developing more soluble forms of 4-Ethylbenzenecarboximidamide to make it easier to use in lab experiments. Additionally, research could focus on exploring the potential therapeutic applications of 4-Ethylbenzenecarboximidamide in the treatment of various diseases, including glaucoma, epilepsy, and osteoporosis.
Synthesis Methods
The synthesis of 4-Ethylbenzenecarboximidamide involves the reaction of 4-ethylbenzonitrile with ammonium acetate in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of 4-Ethylbenzenecarboximidamide obtained through this method is typically around 50%.
properties
IUPAC Name |
4-ethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMLKENAMKEQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzenecarboximidamide |
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